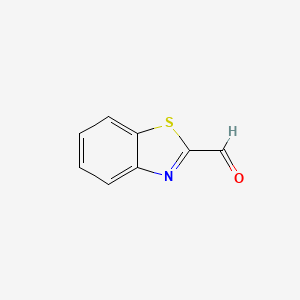








|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)=[O:1] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
2.26 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
|
Name
|
|
|
Quantity
|
3.06 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours, at the end of which time the temperature of the mixture
|
|
Duration
|
5 h
|
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of this time, the reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether
|
|
Type
|
ADDITION
|
|
Details
|
was added to the
|
|
Type
|
CUSTOM
|
|
Details
|
thus obtained crude crystalline solid
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated to about half its volume
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation of a crystalline solid which
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1SC2=C(N1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 432.6 mg | |
| YIELD: PERCENTYIELD | 19.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |